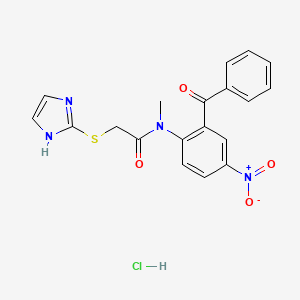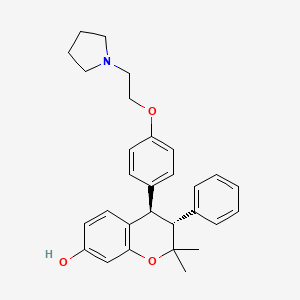
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide is a chemical compound with the molecular formula C12-H14-Cl2-N2-O2 and a molecular weight of 289.18 It is a derivative of lactic acid and hydrazide, characterized by the presence of two chlorine atoms and a methyl group attached to the benzylidene moiety
Métodos De Preparación
The synthesis of 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide typically involves the condensation reaction between 2-methyllactic acid and 2,4-dichloro-alpha-methylbenzylidene hydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Aplicaciones Científicas De Investigación
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their interactions with various biological targets.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacterial strains and cancer cells
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis and inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar compounds to 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide include other hydrazide derivatives such as isoniazid and nicotinic acid hydrazide. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:
Isoniazid: Primarily used as an anti-tuberculosis drug, it inhibits the synthesis of mycolic acids in mycobacteria.
Nicotinic acid hydrazide: Known for its antimicrobial properties, it targets various bacterial enzymes and pathways.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and dichloro groups, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
128153-83-3 |
|---|---|
Fórmula molecular |
C12H14Cl2N2O2 |
Peso molecular |
289.15 g/mol |
Nombre IUPAC |
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7(15-16-11(17)12(2,3)18)9-5-4-8(13)6-10(9)14/h4-6,18H,1-3H3,(H,16,17)/b15-7- |
Clave InChI |
XAUBUNJBCYDYMK-CHHVJCJISA-N |
SMILES isomérico |
C/C(=N/NC(=O)C(C)(C)O)/C1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CC(=NNC(=O)C(C)(C)O)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
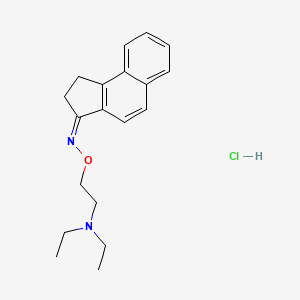
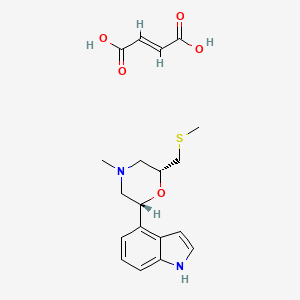
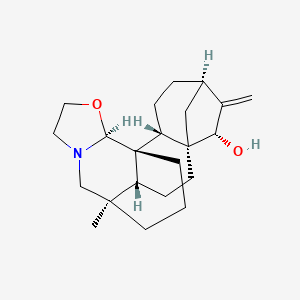

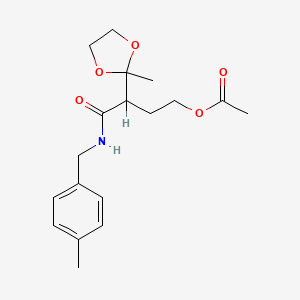
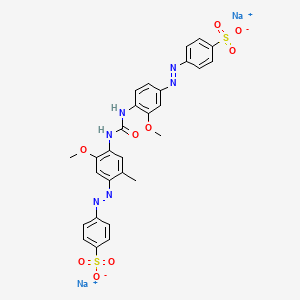
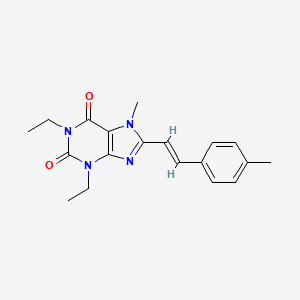
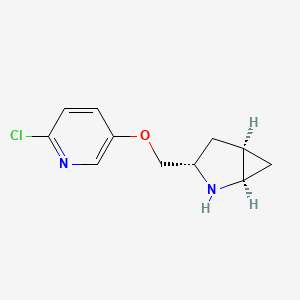
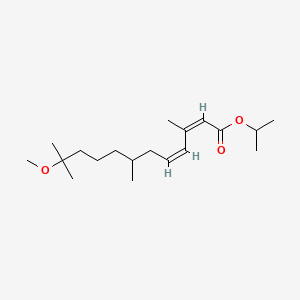

![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)
